molecular formula C9H5BrN2O4 B13904444 5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

Cat. No.: B13904444
M. Wt: 285.05 g/mol
InChI Key: FOLJVQCOMQAPTD-UHFFFAOYSA-N
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Description

5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is a heterocyclic compound that contains both pyrazole and pyridine rings.

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid is unique due to its specific structural configuration, which allows for versatile modifications and a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

Molecular Formula

C9H5BrN2O4

Molecular Weight

285.05 g/mol

IUPAC Name

5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid

InChI

InChI=1S/C9H5BrN2O4/c10-4-1-2-12-5(3-4)6(8(13)14)7(11-12)9(15)16/h1-3H,(H,13,14)(H,15,16)

InChI Key

FOLJVQCOMQAPTD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C(=N2)C(=O)O)C(=O)O)C=C1Br

Origin of Product

United States

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